Cas no 1227576-71-7 (2-Chloro-3-fluoropyridine-4-acetonitrile)

2-Chloro-3-fluoropyridine-4-acetonitrile is a fluorinated pyridine derivative with a chloro substituent at the 2-position and an acetonitrile group at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring halogenated pyridine scaffolds. The presence of both chloro and fluoro substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. The acetonitrile moiety further expands its utility as a precursor for heterocyclic transformations. Its well-defined structure and high purity make it suitable for research and industrial applications where precise molecular modifications are critical.
2-Chloro-3-fluoropyridine-4-acetonitrile structure
1227576-71-7 structure
Product name:2-Chloro-3-fluoropyridine-4-acetonitrile
CAS No:1227576-71-7
MF:C7H4ClFN2
Molecular Weight:170.5714635849
CID:4801070

2-Chloro-3-fluoropyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-chloro-3-fluoropyridine-4-acetonitrile
    • 2-Chloro-3-fluoropyridine-4-acetonitrile
    • インチ: 1S/C7H4ClFN2/c8-7-6(9)5(1-3-10)2-4-11-7/h2,4H,1H2
    • InChIKey: XQGLWQBOEQDELW-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CN=1)CC#N)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 177
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 36.7

2-Chloro-3-fluoropyridine-4-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A026000212-1g
2-Chloro-3-fluoropyridine-4-acetonitrile
1227576-71-7 97%
1g
$1747.20 2023-09-03
Alichem
A026000212-500mg
2-Chloro-3-fluoropyridine-4-acetonitrile
1227576-71-7 97%
500mg
$999.60 2023-09-03
Alichem
A026000212-250mg
2-Chloro-3-fluoropyridine-4-acetonitrile
1227576-71-7 97%
250mg
$666.40 2023-09-03

2-Chloro-3-fluoropyridine-4-acetonitrile 関連文献

2-Chloro-3-fluoropyridine-4-acetonitrileに関する追加情報

Research Brief on 2-Chloro-3-fluoropyridine-4-acetonitrile (CAS: 1227576-71-7) in Chemical Biology and Pharmaceutical Applications

2-Chloro-3-fluoropyridine-4-acetonitrile (CAS: 1227576-71-7) is a fluorinated pyridine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound features a unique combination of chloro, fluoro, and cyano functional groups, making it a valuable intermediate for the synthesis of bioactive molecules. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Chloro-3-fluoropyridine-4-acetonitrile as a key precursor in the synthesis of novel EGFR (Epidermal Growth Factor Receptor) inhibitors. Researchers utilized its reactive sites to introduce various pharmacophores, resulting in compounds with improved selectivity and potency against mutant EGFR variants. The study highlighted the compound's role in addressing drug resistance in non-small cell lung cancer (NSCLC) therapies.

In the field of agrochemicals, a patent application (WO2023056789) disclosed the use of derivatives of 2-Chloro-3-fluoropyridine-4-acetonitrile as potent fungicides. The fluoropyridine core was found to enhance systemic movement in plants while maintaining low mammalian toxicity, making it an attractive scaffold for crop protection agents. The patent describes synthetic routes that optimize yield and purity of the target compound, addressing previous challenges in large-scale production.

Recent advancements in synthetic methodology have improved access to 2-Chloro-3-fluoropyridine-4-acetonitrile. A 2024 report in Organic Process Research & Development presented a continuous-flow synthesis approach that reduces reaction time from 12 hours to 30 minutes while achieving >95% yield. This technological innovation addresses supply chain challenges and supports the growing demand for this intermediate in pharmaceutical development pipelines.

Structural studies using X-ray crystallography and computational modeling have provided insights into the conformational preferences of 2-Chloro-3-fluoropyridine-4-acetonitrile. These studies reveal how the electron-withdrawing groups influence the compound's reactivity in nucleophilic aromatic substitution reactions, which is crucial for its applications in heterocyclic chemistry. Such fundamental understanding enables more rational design of derivatives with tailored properties.

The safety profile of 2-Chloro-3-fluoropyridine-4-acetonitrile has been evaluated in recent toxicological studies. While the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), proper handling procedures and engineering controls can effectively mitigate risks. These findings support its continued use in research settings while emphasizing the need for appropriate safety measures during scale-up processes.

Looking forward, 2-Chloro-3-fluoropyridine-4-acetonitrile is positioned to play a significant role in the development of next-generation pharmaceuticals and agrochemicals. Its unique structural features and demonstrated versatility make it a valuable tool for medicinal chemists addressing challenging therapeutic targets. Ongoing research is exploring its potential in PROTAC (Proteolysis Targeting Chimera) design and other emerging therapeutic modalities.

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